(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(4-Nitrophenyl)methyl]-DL-proline is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It is also known by its IUPAC name, 1-(4-nitrobenzyl)proline . This compound is characterized by the presence of a nitrophenyl group attached to a proline moiety, making it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline typically involves the reaction of 4-nitrobenzyl chloride with DL-proline in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-[(4-Nitrophenyl)methyl]-DL-proline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)methyl]-DL-proline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-[(4-Aminophenyl)methyl]-DL-proline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-DL-proline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-DL-proline involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules . The proline moiety may also play a role in the compound’s biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(4-Nitrophenyl)methyl]-DL-proline is unique due to the presence of both a nitrophenyl group and a proline moiety, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-2-1-7-13(11)8-9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2,7-8H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
ZIYBPDLTFLTPFX-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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